molecular formula C9H12N2O3 B010314 2-((4-Methyl-2-nitrophenyl)amino)ethanol CAS No. 100418-33-5

2-((4-Methyl-2-nitrophenyl)amino)ethanol

Cat. No.: B010314
CAS No.: 100418-33-5
M. Wt: 196.2 g/mol
InChI Key: SCZQUWZLEIYDBD-UHFFFAOYSA-N
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Description

2-((4-Methyl-2-nitrophenyl)amino)ethanol is an organic compound characterized by the presence of a nitro group, a methyl group, and an aminoethanol moiety attached to a benzene ring

Scientific Research Applications

2-((4-Methyl-2-nitrophenyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol can be achieved through several methods. One common approach involves the nitration of 4-methylacetanilide to form 4-methyl-2-nitroacetanilide, followed by hydrolysis to yield 4-methyl-2-nitroaniline. The final step involves the reaction of 4-methyl-2-nitroaniline with ethylene oxide to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the nitration of 4-methylacetanilide, followed by hydrolysis and subsequent reaction with ethylene oxide under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-((4-Methyl-2-nitrophenyl)amino)ethanol can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-((4-Methyl-2-aminophenyl)amino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-2-nitrophenyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The nitro group can be reduced to an amino group, which may interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methylphenyl)amino)ethanol: Lacks the nitro group, resulting in different chemical and biological properties.

    2-((4-Nitrophenyl)amino)ethanol: Lacks the methyl group, which may affect its reactivity and interactions with biological targets.

    2-((4-Methyl-2-nitrophenyl)amino)acetic acid: Contains an acetic acid moiety instead of an ethanol moiety, leading to different chemical behavior and applications.

Uniqueness

2-((4-Methyl-2-nitrophenyl)amino)ethanol is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which influences its reactivity and interactions with biological systems. This combination of functional groups makes it a valuable compound for various scientific research applications, including its use as an intermediate in organic synthesis and its potential therapeutic properties.

Properties

IUPAC Name

2-(4-methyl-2-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-7-2-3-8(10-4-5-12)9(6-7)11(13)14/h2-3,6,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZQUWZLEIYDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143261
Record name Hydroxyethyl-2-nitro-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100418-33-5
Record name 2-[(4-Methyl-2-nitrophenyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100418-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyethyl-2-nitro-p-toluidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyethyl-2-nitro-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-methyl-2-nitrophenyl)amino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-((4-methyl-2-nitrophenyl)amino)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYETHYL-2-NITRO-P-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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